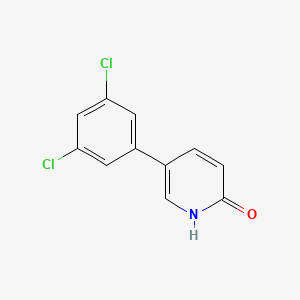![molecular formula C14H14N2O2 B6368075 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% CAS No. 1261997-55-0](/img/structure/B6368075.png)
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% (hereinafter referred to as 5-DMA-95%) is a heterocyclic compound containing a pyridine ring, an aryl ring, and a carbonyl group. It has been shown to have various biological activities and is used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
5-DMA-95% has been used in a variety of scientific research applications, including drug development, biochemistry, and medicinal chemistry. It has been used in the synthesis of various drugs, including anti-inflammatory agents, antibiotics, and antifungals. It has also been used in the synthesis of various biochemical compounds, such as hormones, vitamins, and enzymes. Additionally, 5-DMA-95% has been used in the synthesis of various medicinal compounds, including analgesics, antimalarials, and antitumor agents.
Wirkmechanismus
The mechanism of action of 5-DMA-95% is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including cytochrome P450 enzymes and cytochrome b5 reductase. Additionally, it is believed to interact with various receptors, including muscarinic receptors and serotonin receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMA-95% are not fully understood. However, it has been shown to have various effects on the human body, including anti-inflammatory and analgesic effects. Additionally, it has been shown to have various effects on the brain, including sedative effects and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-DMA-95% in laboratory experiments is its high purity, which ensures accurate results. Additionally, it is relatively inexpensive and readily available. However, there are some limitations to using 5-DMA-95%, including its potential for toxicity and its potential for inducing side effects.
Zukünftige Richtungen
There are several potential future directions for research involving 5-DMA-95%. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential for toxicity. Additionally, further research into its potential applications in drug development and medicinal chemistry is warranted. Finally, further research into its potential for use in various laboratory experiments is also necessary.
Synthesemethoden
5-DMA-95% can be synthesized using a variety of methods, including Mannich reaction, Knoevenagel condensation, and Suzuki coupling. The most commonly used method is the Mannich reaction, which involves the reaction of an aldehyde, an amine, and a compound containing a carbonyl group. The reaction of 5-DMA-95% is typically carried out in aqueous solution with a base, such as potassium carbonate, and a catalyst, such as p-toluenesulfonic acid.
Eigenschaften
IUPAC Name |
4-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(2)14(18)11-5-3-10(4-6-11)12-7-13(17)9-15-8-12/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYPDRKVUUQIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683058 |
Source


|
| Record name | 4-(5-Hydroxypyridin-3-yl)-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine | |
CAS RN |
1261997-55-0 |
Source


|
| Record name | 4-(5-Hydroxypyridin-3-yl)-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368048.png)
![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368049.png)
![6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368060.png)
![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368071.png)
![2-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368080.png)

![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368095.png)
![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368103.png)